(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid
CAS No.:
Cat. No.: VC20377327
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O4 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-2-ylbutanoic acid |
| Standard InChI | InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-7-10-6-4-5-9-15-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
| Standard InChI Key | RYMLYFDWMMRAPS-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=N1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1=CC=CC=N1)C(=O)O |
Introduction
(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino functional group and a pyridine ring linked to a butanoic acid backbone. This compound is characterized by its molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol .
Synthesis
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid typically involves multi-step reactions starting from appropriate chiral precursors. The process may include the introduction of the Boc protecting group and the attachment of the pyridine moiety through various coupling reactions. The exact synthetic route can vary based on the availability of starting materials and desired purity levels.
Applications and Potential Uses
This compound is primarily used in peptide synthesis due to its protected amino group, which can be easily deprotected under acidic conditions to reveal the free amine. Its unique structure, featuring a pyridine ring, makes it an interesting candidate for studying interactions with biological targets, potentially leading to therapeutic applications. Interaction studies could focus on elucidating its binding properties and biological activity.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid | 273222-03-0 | C14H20N2O4 | Pyridine ring at the 2-position; used in peptide synthesis |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid | 37535-57-2 | C13H18N2O4 | Propanoic backbone; pyridine ring at the 4-position |
| (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 | C15H18F3N2O4 | Trifluorophenyl group; used in drug development |
Storage and Stability
(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid should be stored in a cool, dark place under inert conditions to maintain its stability. This is crucial to prevent degradation and ensure the compound remains effective for its intended applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume